(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride
CAS No.: 4299-03-0
Cat. No.: VC21539337
Molecular Formula: C13H20ClN5O2
Molecular Weight: 313.78 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4299-03-0 |
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Molecular Formula | C13H20ClN5O2 |
Molecular Weight | 313.78 g/mol |
IUPAC Name | N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrochloride |
Standard InChI | InChI=1S/C13H19N5O2.ClH/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17);1H |
Standard InChI Key | PYZACNCNNFUUDO-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N.Cl |
SMILES | C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)N.Cl |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)N.Cl |
Chemical Identity
IUPAC Name:
(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride
Molecular Formula:
C13H19ClN4O2
Molecular Weight:
298.77 g/mol
This compound is a derivative of benzamide with a guanidino group, making it an interesting candidate for biochemical interactions due to its functional groups.
Structural Features
The compound consists of:
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A benzamide core (aromatic ring with an amide group).
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A guanidino functional group attached to a pentanoic acid backbone.
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A chiral center at the second carbon in the pentanoic chain, denoted by the (S)-configuration.
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Hydrochloride as the counterion for solubility enhancement.
Table 1: Key Structural Components
Component | Description |
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Benzamide Group | Provides aromatic functionality |
Guanidino Group | Enhances hydrogen bonding |
Chiral Center | Imparts stereochemical specificity |
Hydrochloride Salt | Improves water solubility |
Synthesis
The synthesis of this compound typically involves:
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Starting Materials: Amino acids (e.g., L-arginine derivatives) and benzoyl chloride.
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Reaction Steps:
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Protection of amino groups to prevent side reactions.
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Coupling of the benzoyl group with the protected amino acid derivative.
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Deprotection of functional groups to yield the final product.
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Purification: The hydrochloride salt form is usually obtained by treating the free base with hydrochloric acid to enhance stability and solubility.
Table 2: Physicochemical Data
Property | Value |
---|---|
Solubility | Highly soluble in water (as HCl salt) |
Melting Point | ~200°C (decomposes) |
Stability | Stable under dry conditions; hygroscopic |
Optical Activity | Exhibits specific rotation due to chirality |
Applications in Research
This compound has potential applications in:
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Pharmaceutical Development:
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The guanidino group suggests possible activity as an enzyme inhibitor or receptor antagonist.
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The benzamide moiety is commonly found in drug candidates targeting neurological or oncological pathways.
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Biochemical Studies:
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The compound’s structure allows it to interact with proteins via hydrogen bonding and hydrophobic interactions.
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It may serve as a scaffold for designing analogs with enhanced activity.
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Medicinal Chemistry:
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Its chiral nature makes it suitable for studying stereoselective interactions in biological systems.
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Research Findings and Potential
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Antimicrobial Activity: Guanidino-containing compounds often show efficacy against bacterial strains.
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Anticancer Properties: Benzamide derivatives are known for their role as histone deacetylase inhibitors (HDACi), which can regulate gene expression in cancer cells.
Table 3: Comparison with Related Compounds
Compound | Activity | Reference Compound |
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Benzamide Derivatives | HDAC inhibition | Vorinostat |
Guanidino-Pentanoic Acid Derivatives | Antimicrobial/antiviral | Arginine Analogs |
Limitations and Future Directions
While promising, this compound requires further studies to:
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Evaluate its pharmacokinetics and toxicity profiles.
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Investigate its binding affinity to specific biological targets.
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Develop analogs with improved efficacy and selectivity.
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